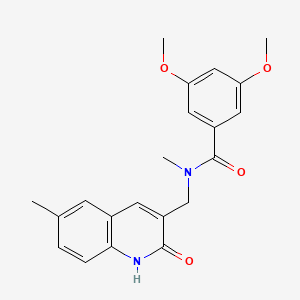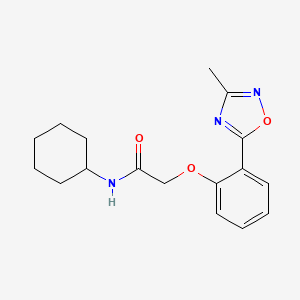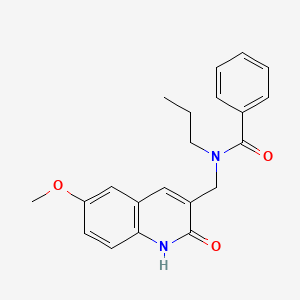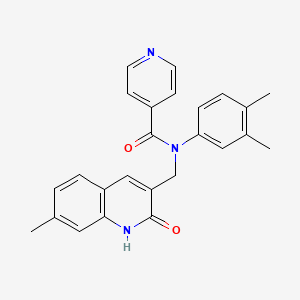
N-(4-methoxyphenyl)-2-(N-methyl4-methoxybenzenesulfonamido)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-methoxyphenyl)-2-(N-methyl4-methoxybenzenesulfonamido)acetamide, commonly known as MMBSA, is a sulfonamide derivative that has been extensively studied for its potential applications in the field of drug discovery. MMBSA is a potent inhibitor of carbonic anhydrase, an enzyme that plays a crucial role in regulating the pH balance of various biological systems.
科学研究应用
MMBSA has been extensively studied for its potential applications in the field of drug discovery. It has been shown to inhibit the activity of carbonic anhydrase, an enzyme that is involved in various physiological processes such as respiration, acid-base balance, and bone resorption. MMBSA has been shown to exhibit potent inhibitory activity against various isoforms of carbonic anhydrase, making it a promising candidate for the development of drugs for the treatment of various diseases such as glaucoma, epilepsy, and osteoporosis.
作用机制
MMBSA inhibits the activity of carbonic anhydrase by binding to its active site and blocking the access of its substrate, carbon dioxide. This leads to a decrease in the production of bicarbonate ions, which are essential for the regulation of pH balance in various biological systems. The inhibition of carbonic anhydrase by MMBSA has been shown to have various physiological effects such as the reduction of intraocular pressure, the prevention of seizures, and the inhibition of bone resorption.
Biochemical and Physiological Effects:
MMBSA has been shown to exhibit various biochemical and physiological effects. It has been shown to reduce intraocular pressure in animal models of glaucoma, making it a promising candidate for the development of drugs for the treatment of this disease. It has also been shown to exhibit anticonvulsant activity in animal models of epilepsy, suggesting its potential use in the treatment of this disease. Furthermore, MMBSA has been shown to inhibit bone resorption in animal models of osteoporosis, making it a potential candidate for the development of drugs for the treatment of this disease.
实验室实验的优点和局限性
MMBSA has several advantages for lab experiments. It is a potent inhibitor of carbonic anhydrase, making it a useful tool for studying the role of this enzyme in various physiological processes. It has also been shown to exhibit selectivity for various isoforms of carbonic anhydrase, allowing for the study of specific isoforms in various biological systems. However, MMBSA has some limitations for lab experiments. It is a sulfonamide derivative, which may limit its bioavailability and pharmacokinetic properties. Furthermore, it may exhibit off-target effects, which may complicate the interpretation of experimental results.
未来方向
There are several future directions for research on MMBSA. One potential direction is the development of MMBSA derivatives with improved pharmacokinetic properties and selectivity for specific isoforms of carbonic anhydrase. Another potential direction is the investigation of the role of carbonic anhydrase in various diseases and the development of MMBSA-based drugs for the treatment of these diseases. Furthermore, the investigation of the off-target effects of MMBSA may provide insights into the role of carbonic anhydrase in various biological systems.
合成方法
The synthesis of MMBSA involves the reaction of 4-methoxybenzenesulfonyl chloride with N-methyl-4-methoxyaniline in the presence of triethylamine to yield N-methyl-4-methoxybenzenesulfonamide. This intermediate is then reacted with N-(4-methoxyphenyl)glycine in the presence of N,N'-dicyclohexylcarbodiimide and 4-dimethylaminopyridine to yield MMBSA.
属性
IUPAC Name |
N-cyclohexyl-2-[(4-methoxyphenyl)sulfonyl-methylamino]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O4S/c1-18(12-16(19)17-13-6-4-3-5-7-13)23(20,21)15-10-8-14(22-2)9-11-15/h8-11,13H,3-7,12H2,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLQJWUMKMGOQSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)NC1CCCCC1)S(=O)(=O)C2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclohexyl-N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-methylglycinamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(5-chloro-2-ethoxybenzenesulfonyl)-N-[3-(1H-imidazol-1-yl)propyl]piperidine-3-carboxamide](/img/structure/B7713558.png)












